Vinyl 8-phenyloctanoate

Description

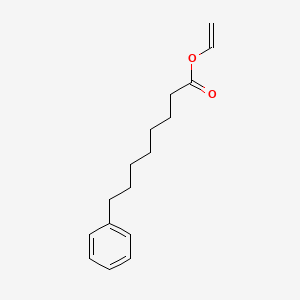

Structure

2D Structure

3D Structure

Properties

CAS No. |

63339-71-9 |

|---|---|

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

ethenyl 8-phenyloctanoate |

InChI |

InChI=1S/C16H22O2/c1-2-18-16(17)14-10-5-3-4-7-11-15-12-8-6-9-13-15/h2,6,8-9,12-13H,1,3-5,7,10-11,14H2 |

InChI Key |

BACYZEYSRAMPCW-UHFFFAOYSA-N |

SMILES |

C=COC(=O)CCCCCCCC1=CC=CC=C1 |

Canonical SMILES |

C=COC(=O)CCCCCCCC1=CC=CC=C1 |

Other CAS No. |

63339-71-9 |

Synonyms |

8-phenyloctanoic acid vinyl ester vinyl 8-phenyloctanoate |

Origin of Product |

United States |

Contextualization of Vinyl Esters and Phenyl Substituted Alkanoates in Modern Synthesis

Vinyl esters are a well-established class of reagents and monomers in organic chemistry. cyberleninka.ru Their utility stems from the reactive vinyl group (C=C double bond), which can participate in a wide array of chemical transformations. cyberleninka.ru Vinyl esters, such as the industrially significant vinyl acetate (B1210297), are pivotal as vinylation agents and are precursors for polymerization reactions, leading to materials with diverse properties. mdpi.comwikipedia.org The vinyl group can be introduced into molecules through various methods, including transition-metal-catalyzed cross-coupling reactions. mdpi.com A key reaction of vinyl esters is transvinylation, where the vinyl group is transferred to another molecule, a process often catalyzed by enzymes or transition metals. wikipedia.org This reactivity makes them valuable intermediates in the synthesis of complex organic molecules. cyberleninka.ru For example, lipase-catalyzed transesterification using vinyl esters is a common strategy for producing other esters under mild conditions, where the tautomerization of the released vinyl alcohol to acetaldehyde (B116499) drives the reaction forward. tandfonline.comresearchgate.net

Phenyl-substituted alkanoates are carboxylic acid esters that feature a phenyl group attached to an alkyl chain. tutorsglobe.com The presence of the phenyl ring and the length of the alkyl chain bestow specific physical and chemical properties. The phenyl group can influence the molecule's reactivity and provides a site for further functionalization through aromatic substitution reactions. The alkanoate chain length affects properties like solubility and steric hindrance. tutorsglobe.com Phenyl-substituted alkanoates are found in various applications; for instance, some are used as flavorings and perfumes, while others serve as building blocks in the synthesis of more complex structures, including pharmaceuticals. tutorsglobe.comacs.org Studies on related compounds, like sodium 8-phenyloctanoate (B14763075), have explored their self-assembly and micelle formation, highlighting the influence of the terminal phenyl group on the molecule's behavior in solution. researchgate.net

Structural Features and Chemical Potential of Vinyl 8 Phenyloctanoate in Organic Transformations

Vinyl 8-phenyloctanoate (B14763075) possesses distinct structural features that confer significant chemical potential. The molecule consists of a vinyl group attached to the carbonyl of an eight-carbon chain (octanoate), which is terminated by a phenyl group. This unique combination of a reactive vinyl moiety, a flexible lipophilic spacer, and a terminal aromatic ring opens up numerous possibilities for its use in organic transformations.

The primary reactive center is the vinyl ester functionality. This group makes Vinyl 8-phenyloctanoate an excellent acyl donor in enzyme-catalyzed transesterification reactions, a common method for the synthesis of other esters under mild and selective conditions. rsc.orgscirp.org Lipases, for instance, can catalyze the transfer of the 8-phenyloctanoyl group to various nucleophiles. mdpi.com Furthermore, the vinyl group is a substrate for transition-metal-catalyzed reactions, including palladium-catalyzed processes like the Heck or Suzuki couplings, which are fundamental C-C bond-forming reactions. mdpi.comresearchgate.net This allows for the introduction of the entire this compound unit into other molecules or for the modification of the vinyl group itself.

Another key feature is the potential for polymerization. Like other vinyl monomers, this compound can undergo radical polymerization to form polymers with a poly(vinyl ester) backbone and pendant 8-phenyloctanoate side chains. nist.govlibretexts.org The long, phenyl-terminated side chains would significantly influence the physical properties of the resulting polymer, such as its thermal characteristics and solubility. Controlled radical polymerization techniques could be employed to create well-defined polymer architectures. sigmaaldrich.com

The terminal phenyl group on the octanoate (B1194180) chain also offers a site for chemical modification. Electrophilic aromatic substitution reactions could be used to introduce additional functional groups onto the phenyl ring, further diversifying the chemical space accessible from this starting material.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₂O₂ |

| Molecular Weight | 246.34 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Identified Research Gaps and Prospective Avenues for Investigation

Conventional Approaches to Vinyl Ester Formation

Conventional methods for synthesizing vinyl esters primarily involve the reaction of a carboxylic acid with a vinyl source. These techniques, while established, often require specific catalysts and conditions to achieve high yields and selectivity.

Transvinylation from Vinyl Acetate and Related Precursors

Transvinylation is a widely employed equilibrium-driven process for the synthesis of vinyl esters. This method involves the transfer of a vinyl group from a readily available vinyl ester, most commonly vinyl acetate, to a different carboxylic acid. The reaction is typically catalyzed by transition metal salts.

The synthesis of this compound via this route would involve the reaction of 8-phenyloctanoic acid with vinyl acetate. To drive the equilibrium towards the product, an excess of vinyl acetate is often used, which can also serve as the reaction solvent. google.comgoogle.com The acetic acid generated as a byproduct is ideally removed from the reaction mixture to prevent the reverse reaction. google.com

Catalysts for this transformation are crucial. While historically mercury(II) salts were used, their high toxicity has led to their replacement with less toxic alternatives. researchgate.net Palladium and ruthenium compounds are now the catalysts of choice for this reaction. researchgate.net For instance, palladium(II) acetate, often in combination with ligands like 2,2'-bipyridyl, has been shown to be effective. google.com The addition of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, can significantly enhance the activity of palladium catalysts in transvinylation reactions. google.com

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Palladium Acetate / Aryl N-ligand / Strong Acid | Carboxylic Acid, Vinyl Acetate | Varies | Good | google.com |

| [Pyridine]₂·Pd(OAc)₂ | Dicarboxylic Acid, Vinyl Acetate | 100 °C | Moderate | researchgate.net |

Direct Vinylation of 8-phenyloctanoic Acid

Direct vinylation involves the reaction of a carboxylic acid with acetylene (B1199291) gas. This method can be highly efficient for industrial-scale production. The reaction of 8-phenyloctanoic acid with acetylene would yield this compound directly.

This process requires a catalyst to facilitate the addition of the carboxylic acid across the triple bond of acetylene. Historically, zinc salts of the corresponding carboxylic acid have been used. More recently, heterogeneous catalysts, such as supported platinum or palladium, have been developed to improve catalyst recovery and product purity. google.com For example, a supported platinum catalyst has been shown to produce vinyl benzoate (B1203000) from benzoic acid and acetylene with high yields. google.com Copper-based catalysts have also been explored for the hydrocarboxylation of alkynes. researchgate.net

The reaction is typically carried out under pressure and at elevated temperatures, ranging from 100 °C to 180 °C. google.com A key advantage of this method is the absence of a byproduct like acetic acid, which simplifies purification.

| Catalyst | Reactants | Temperature | Outcome | Reference |

| Supported Platinum | Benzoic Acid, Acetylene | 100-180 °C | Quantitative Yield of Vinyl Benzoate | google.com |

| Copper Complex / Hydrosilane | Alkyne, CO₂ | Mild Conditions | Good Yields of Unsaturated Carboxylic Acids | researchgate.net |

| Zinc Catalyst | Dicarboxylic Acids, Acetylene | Under Pressure | Formation of Divinyl Esters | researchgate.net |

Advanced Catalytic Systems in this compound Synthesis

Advances in catalysis have led to the development of more efficient, selective, and environmentally benign methods for vinyl ester synthesis. These systems often utilize transition metal complexes or biocatalysts.

Palladium-Catalyzed Pathways for Esterification

Palladium catalysts are particularly versatile in organic synthesis and have been extensively used for vinyl ester formation. Palladium(II)-catalyzed exchange reactions between vinyl acetate and carboxylic acids are operationally simple and proceed under mild conditions. mdpi.com A common catalyst for this reaction is dichloro bis(acetonitrile) palladium(II), often used in the presence of a lithium salt like lithium chloride to enhance the reaction rate. mdpi.com

The proposed mechanism involves the coordination of vinyl acetate to the Pd(II) center, followed by an oxypalladation step where the carboxylic acid attacks the coordinated vinyl group. mdpi.com Subsequent elimination releases the desired vinyl ester and regenerates the active catalyst. These reactions are typically run at temperatures between 50-60 °C. mdpi.com

| Catalyst System | Reactants | Solvent | Temperature | Reference |

| PdCl₂(CH₃CN)₂ / LiCl | Aromatic Acid, Vinyl Acetate | THF | 50-60 °C | mdpi.com |

| Palladium Acetate / Bidentate Ligand | Carboxylic Acid, Vinyl Acetate | Not specified | 80-120 °C | google.com |

Ruthenium- and Other Transition Metal-Mediated Syntheses

Ruthenium catalysts have emerged as effective alternatives to palladium for transvinylation reactions, offering different reactivity and stability profiles. researchgate.netwipo.int Carbonyl-free Ru(III) carboxylates have been patented for the transvinylation of carboxylic acids with vinyl esters at temperatures between 110 to 170 °C. wipo.int These processes often involve the distillation of the starting vinyl ester and the corresponding acid byproduct to drive the reaction to completion, with the remaining reaction mixture containing the catalyst being recycled. wipo.intgoogle.com

Besides ruthenium, other transition metals have also been investigated. Iridium complexes, for instance, have been shown to catalyze the transvinylation between carboxylic acids and vinyl acetate. researchgate.net Gold(I) complexes, such as AuCl(PPh₃) in the presence of a silver salt co-catalyst, have also been successfully employed for the transfer vinylation of carboxylic acids, providing good to high yields of the corresponding vinyl esters. researchgate.net

| Catalyst | Reaction Type | Conditions | Outcome | Reference |

| Carbonyl-free Ru(III) carboxylate | Transvinylation | 110-170 °C | Effective for vinyl ester production | wipo.int |

| [Ir(cod)Cl]₂ / Na₂CO₃ | Addition to alkynes | Not specified | Markovnikov addition of carboxylic acids | researchgate.net |

| AuCl(PPh₃) / AgOAc | Transfer Vinylation | Not specified | Good to high yields of vinyl esters | researchgate.net |

Organocatalytic and Biocatalytic Strategies

In the quest for greener and more sustainable synthetic methods, organocatalysis and biocatalysis have gained significant attention. These approaches often offer high selectivity under mild reaction conditions.

Biocatalytic synthesis, particularly using lipases, has proven to be a powerful tool for esterification and transesterification reactions. Immobilized Candida antarctica lipase (B570770) B (CalB) is a highly effective catalyst for the synthesis of vinyl esters from carboxylic acids. rsc.org This enzymatic approach can be conducted in various organic solvents or even in bulk, across a broad temperature range (22–90 °C). rsc.org The use of lipases can lead to high conversion rates, often exceeding 90%, in a short period. rsc.org An important advantage of biocatalysis is the ease of catalyst removal by simple filtration, which simplifies product purification. rsc.org The lipase-catalyzed irreversible transesterification using vinyl esters has been successfully applied for the resolution of racemic carboxylic acids, highlighting the high enantioselectivity of these biocatalysts. nih.govacs.org

| Catalyst | Reaction | Conditions | Key Feature | Reference |

| Immobilized Candida antarctica lipase B (CalB) | Esterification | 22-90 °C, various solvents or bulk | High conversion (>90%), easy catalyst removal | rsc.org |

| Aspergillus niger lipase | Irreversible Transesterification | Optimized conditions | High enantioselectivity for resolution of racemic acids | nih.gov |

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of vinyl esters is critical for minimizing environmental impact and enhancing process safety and efficiency. Key areas of focus include the use of benign solvent systems or solvent-free conditions, and the design of routes that maximize atom and step economy.

Solvent-Free and Aqueous Medium Reaction Conditions

The choice of solvent is a fundamental aspect of green synthesis. Moving away from volatile and often toxic organic solvents towards aqueous or solvent-free systems represents a significant advancement.

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactions in water can be challenging, specialized catalytic systems have been developed to facilitate them. For instance, palladium-catalyzed reactions involving vinyl esters, such as α,β-homodiarylation with arylboronic acids, have been successfully performed in water at ambient temperatures, sometimes without the need for additional ligands. researchgate.netresearchgate.net This approach not only simplifies the reaction setup but also makes the process more environmentally benign. researchgate.net The use of water as a polar protic medium can modify the catalyst's activity, enabling transformations that proceed smoothly within a single catalytic cycle. researchgate.netresearchgate.net Furthermore, in some systems, the catalyst can be retained in the aqueous phase, allowing for easy separation of the organic product and potential recycling of the catalyst and medium. icm.edu.pl

Solvent-Free Conditions: Eliminating solvents entirely is another key strategy. Solvent-free, or "bulk," reactions reduce waste, simplify purification, and can often be conducted at lower temperatures. nih.gov Lipase-catalyzed synthesis of esters is particularly well-suited to solvent-free conditions. nih.govnih.gov For example, the enzymatic synthesis of vinyl ether esters from carboxylic acids and hydroxyl-functional vinyl ethers has been achieved with high conversion rates (>90%) in under an hour, in the bulk, using the immobilized enzyme Candida antarctica lipase B (CALB). nih.govdiva-portal.orgrsc.org Similarly, various flavor and specialty esters have been synthesized via transesterification in solvent-free systems where one of the reactants, such as an alcohol, also serves as the medium. nih.gov

| Method | Catalyst / Key Reagent | Medium | Temperature | Key Findings |

|---|---|---|---|---|

| α,β-Homodiarylation of Vinyl Esters | Palladium(II) acetate | Water | Ambient | Enables a one-step, environmentally benign synthesis of 1,2-diarylethanol derivatives in an aqueous medium without ligands. researchgate.netresearchgate.net |

| Enzymatic Synthesis of Vinyl Ether Esters | Immobilized Candida antarctica lipase B (CALB) | Solvent-Free (Bulk) | 22–90 °C | Achieves high conversions (>90%) in less than 1 hour; provides a sustainable route from carboxylic acids. nih.govdiva-portal.orgrsc.org |

| Lipase-Mediated Transesterification | Immobilized Lipase | Solvent-Free | Variable | Synthesizes flavor esters with high conversion and allows for catalyst recycling for multiple cycles. nih.gov |

| Selective Esterification | p-dodecylbenzenesulfonic acid (DBSA) | Water | N/A | Surfactant-type Brønsted acid catalyst enables selective esterification in water without dehydrating agents. organic-chemistry.org |

Atom-Economical and Step-Economical Synthesis Design

The concepts of atom and step economy are central to green synthesis, aiming to maximize the incorporation of reactant atoms into the final product and minimize the number of synthetic steps.

Atom Economy: A reaction's atom economy measures how efficiently atoms from the starting materials are transferred to the desired product, with addition reactions being the ideal at 100% economy. Transvinylation, the reaction of a carboxylic acid with a vinyl ester like vinyl acetate, is a highly atom-economical method for producing other vinyl esters. mdpi.commdpi.com The synthesis of this compound can be achieved via the reaction of 8-phenyloctanoic acid with vinyl acetate. rsc.org This reaction, often catalyzed by transition metals like palladium or ruthenium, transfers the vinyl group from vinyl acetate to the carboxylic acid, with acetic acid being the only byproduct. mdpi.comresearchgate.netmdpi.com

Step Economy: Reducing the number of reaction steps simplifies processes, lowers costs, and reduces waste. One-pot syntheses are a prime example of step-economical design. The enzyme-catalyzed synthesis of vinyl ether esters directly from carboxylic acids and hydroxyl-functional vinyl ethers is a one-pot process that avoids the need for intermediate protection or activation steps. nih.govdiva-portal.org This contrasts sharply with traditional methods that might require converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which involves multiple steps and generates stoichiometric waste. nih.gov

| Synthetic Strategy | Reactants | Key Byproduct(s) | Atom & Step Economy |

|---|---|---|---|

| Enzymatic Esterification | Carboxylic Acid + Hydroxyl Vinyl Ether | Water | High: One-pot reaction with minimal waste, avoiding derivatization steps. nih.govdiva-portal.org |

| Transvinylation | Carboxylic Acid + Vinyl Acetate | Acetic Acid | High: Efficient transfer of the vinyl group with a single, low-molecular-weight byproduct. mdpi.commdpi.com |

| Grubbs-Catalyzed Cascade | Unsaturated Carboxylic Acid + Vinyl Acetate | Acetic Acid | High: Enables a transvinylation/ring-closing metathesis cascade in a one-pot procedure. researchgate.net |

| Traditional Acylation | Alcohol + Acid Chloride | HCl / Amine Salt | Low: Requires an acid scavenger (e.g., an amine) to neutralize the HCl byproduct, generating significant salt waste. nih.gov |

Chemo- and Regioselective Synthesis of this compound

Achieving high selectivity is crucial in synthesis to ensure the desired product is formed without competing side reactions, which simplifies purification and improves yields.

Chemoselectivity refers to the preferential reaction of one functional group over others. In the synthesis of vinyl esters, particularly from complex molecules with multiple reactive sites, chemoselectivity is vital. Enzyme catalysis offers exceptional chemoselectivity. For instance, Candida antarctica lipase B can acylate an alcoholic hydroxyl group with a vinyl ester while leaving a phenolic hydroxyl group untouched. nih.gov This high degree of discrimination is due to the specific fit of the substrate within the enzyme's active site. mdpi.com This makes enzymatic routes highly suitable for synthesizing complex vinyl ester analogues where selectivity is a challenge for traditional chemical catalysts.

Regioselectivity is the preference for bond formation at one position over other possible positions. In lipase-mediated acylations of poly-hydroxylated compounds like methyl α-D-glucopyranoside, enzymes like Lipolase show remarkable regioselectivity, acylating exclusively at the primary 6-O position. nih.gov For reactions involving the vinyl group itself, such as the rhodium-catalyzed formal hydroacylation of vinyl epoxides, the presence and position of the vinyl group are essential for directing the regioselective outcome of the reaction. acs.orgnih.govresearchgate.net In palladium-catalyzed diarylation of vinyl esters, the choice of ligand can significantly influence the chemoselectivity of the reaction, steering it towards the desired product and minimizing byproducts. icm.edu.pl

| Reaction Type | Catalyst / Reagent | Selectivity Type | Key Findings |

|---|---|---|---|

| Enzymatic Acylation | Candida antarctica lipase B (CALB) | Chemoselective | The enzyme selectively acylates alcoholic hydroxyl groups over phenolic ones. nih.gov |

| Enzymatic Acylation | Lipolase | Regioselective | Acylation of methyl α-D-glucopyranoside occurs exclusively at the primary 6-O position. nih.gov |

| Pd-Catalyzed Diarylation | Palladium complex with specific ligands (e.g., Pd-dmpzc) | Chemoselective | The rational choice of ligand provides high chemoselectivity for the desired 1,2-diphenylethyl acetate product in water. icm.edu.pl |

| Rh-Catalyzed Hydroacylation | Rhodium complex | Regioselective | The presence of a 2-vinyl group on an epoxide substrate is critical for achieving a regioselective reaction. acs.orgnih.gov |

Reactivity Profile of the Vinyl Moiety

The vinyl group of this compound, a carbon-carbon double bond directly attached to an ester oxygen, exhibits a unique electronic character that dictates its reactivity. The oxygen atom's lone pair electrons can participate in resonance with the double bond, increasing the electron density on the β-carbon. This electronic feature makes the vinyl group susceptible to a range of chemical transformations.

The acid-catalyzed hydrolysis of vinyl esters serves as a classic example of electrophilic addition to the vinyl group. The reaction is initiated by the rate-determining protonation of the β-carbon of the double bond. acs.orgresearchgate.net This step is favored due to the resonance stabilization from the adjacent ester oxygen, which delocalizes the positive charge in the resulting carbocation intermediate. Subsequent rapid hydration and decomposition of the hemiacetal intermediate lead to the final products. researchgate.net The general mechanism is applicable to this compound, where the phenyloctanoate group acts as a spectator.

A study on the acid-catalyzed hydrolysis of vinyl acetate and isopropenyl acetate provides insight into the mechanism. acs.org The process is characterized by a pre-equilibrium protonation of the substrate followed by the rate-limiting addition of water.

Vinyl esters, including by extension this compound, can participate as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The reactivity of the vinyl ester in these reactions is influenced by the electron-withdrawing nature of the ester group, which lowers the energy of the LUMO of the dienophile. For instance, the reaction of a diene with a vinyl ester would be expected to yield a cyclohexene (B86901) derivative. nih.govresearchgate.netrsc.org

In the realm of 1,3-dipolar cycloadditions, vinyl esters can react with various 1,3-dipoles such as azides and nitrile imines to form five-membered heterocyclic rings. A study on the reaction of vinylic glycosides with aryl azides under microwave irradiation resulted in the formation of triazoles, demonstrating the utility of vinyl esters in synthesizing such compounds. arkat-usa.org Another example includes the reaction of 3-vinylcephalosporins with diazomethane, where the regioselectivity of the cycloaddition is influenced by the electronic nature of the substituents on the vinyl group. rsc.org It is anticipated that this compound would undergo similar cycloaddition reactions.

From a mechanistic perspective, the vinyl group of this compound can potentially undergo olefin metathesis reactions. Research has shown that Grubbs-type catalysts can facilitate the transvinylation of carboxylic acids with vinyl acetate, followed by ring-closing metathesis (RCM) if the substrate contains another double bond. acs.orgnih.gov The proposed mechanism involves the formation of a Fischer carbene complex, which then reacts with the carboxylic acid. acs.org While this compound itself would not undergo RCM, it could participate in cross-metathesis reactions with other olefins.

The polymerization of vinyl esters is a well-studied field, predominantly proceeding via a free-radical mechanism. mdpi.comrsc.org The polymerization of this compound would be initiated by a radical species, followed by propagation where the growing polymer chain adds to the vinyl monomer. Due to the high reactivity of the propagating radical, chain transfer reactions can be significant. mdpi.com Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to achieve better control over the polymerization of vinyl esters, yielding polymers with defined molecular weights and narrow distributions. rsc.orgresearchgate.net Cationic polymerization of vinyl esters is also possible, often initiated by Lewis acids, leading to polymers with specific tacticities. acs.orggoogle.comacs.org

Transformations Involving the Ester Functional Group

The ester linkage in this compound is a key site for chemical transformations, most notably transesterification and hydrolysis.

Transesterification, the reaction of an ester with an alcohol to form a new ester and a new alcohol, is a reversible process that can be catalyzed by either acids or bases. wikipedia.org For this compound, reaction with an alcohol (R'-OH) would yield a new ester (8-phenyloctanoate ester of R'-OH) and vinyl alcohol, which rapidly tautomerizes to acetaldehyde (B116499). This tautomerization drives the reaction to completion. researchgate.net

Lipase-catalyzed transesterification of vinyl esters is a common and efficient method for the synthesis of other esters under mild conditions. Kinetic studies on the lipase-catalyzed synthesis of citronella acetate from citronellol (B86348) and vinyl acetate have shown that the reaction follows a Ping-Pong Bi-Bi mechanism with inhibition by both substrates. scielo.br The reaction rate is influenced by factors such as the molar ratio of reactants, temperature, and enzyme concentration. scielo.br Similar kinetic behavior would be expected for the enzymatic transesterification of this compound.

A study on the synthesis of vinyl ester resins from an epoxy resin and methacrylic acid in the presence of triethylamine (B128534) as a catalyst showed that the reaction followed first-order kinetics. researchgate.netsid.ir The activation energy and frequency factor were determined, providing quantitative measures of the reaction's kinetics. researchgate.netsid.ir

Table 1: Representative Kinetic Data for Vinyl Ester Transesterification (Note: Data is for the synthesis of citronella acetate using Novozym 435 and is illustrative for the type of data obtained in such studies.)

| Parameter | Value | Reference |

|---|---|---|

| Optimal Molar Ratio (Vinyl Acetate:Citronellol) | 3:1 | scielo.br |

| Optimal Temperature | 40 °C | scielo.br |

| Enzyme Amount | 10 mg/mL | scielo.br |

The hydrolysis of the ester group in this compound can occur under both acidic and basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. wikipedia.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that consumes one equivalent of base to produce the carboxylate salt and the alcohol. wikipedia.org For this compound, saponification would yield sodium 8-phenyloctanoate and vinyl alcohol (which tautomerizes to acetaldehyde). The hydrolysis of vinyl esters is generally faster than that of their saturated counterparts under both acidic and alkaline conditions. annualreviews.org

The stability of vinyl ester resins to hydrolysis has been studied under various aging conditions. The degradation process is accelerated by the presence of acids or bases and involves the hydrolytic attack on the ester groups. ua.es The rate of hydrolysis is initially governed by the kinetics of the chemical reaction and later by the diffusion of water into the polymer matrix. ua.es

Table 2: General Comparison of Hydrolysis Rates (Note: This table provides a qualitative comparison based on general principles of ester reactivity.)

| Condition | Relative Rate of Hydrolysis for Vinyl Esters | Mechanistic Feature | Reference |

|---|---|---|---|

| Acidic (e.g., aq. HCl) | Faster than saturated esters | Reversible, equilibrium process | wikipedia.organnualreviews.org |

| Basic (e.g., aq. NaOH) | Considerably faster than saturated esters | Irreversible, saponification | wikipedia.organnualreviews.org |

Reactivity of the Phenyl Substituent and Octanoate (B1194180) Chain

The phenyl group and the octanoate chain of this compound offer a playground for a variety of chemical modifications. The aromatic ring is susceptible to electrophilic substitution, while the alkyl chain can undergo radical or oxidative functionalization.

Aromatic Functionalization and Electrophilic Substitution

The phenyl group in this compound is an electron-rich aromatic ring, making it a target for electrophilic aromatic substitution (EAS) reactions. wikipedia.org The alkyl chain attached to the phenyl ring acts as a weak activating group and directs incoming electrophiles primarily to the ortho and para positions. wikipedia.org

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Attachment of an alkyl group using an alkyl halide and a Lewis acid.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

The regioselectivity of these reactions is governed by the directing effect of the octanoate substituent. The para-substituted product is generally favored due to reduced steric hindrance compared to the ortho position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Products (Predicted) |

| Nitration | HNO₃, H₂SO₄ | para-nitro-phenyl derivative |

| Bromination | Br₂, FeBr₃ | para-bromo-phenyl derivative |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | para-acetyl-phenyl derivative |

Recent advancements in C-H functionalization offer more direct and efficient methods for modifying aromatic rings, often with improved regioselectivity and functional group tolerance. sioc-journal.cnkuleuven.be These methods could potentially be applied to this compound for the introduction of various functional groups.

Alkyl Chain Modifications and Functionalization

The octanoate chain of this compound provides another site for chemical modification. While generally less reactive than the phenyl ring or the vinyl ester, the C-H bonds of the alkyl chain can be functionalized through various modern synthetic methods.

Potential modifications of the alkyl chain include:

Radical Halogenation: Free radical bromination, for instance, would likely occur preferentially at the benzylic position (the carbon atom adjacent to the phenyl ring) due to the stability of the resulting benzylic radical.

Oxidation: Strong oxidizing agents can lead to the cleavage of the alkyl chain or oxidation at various positions. More controlled oxidation could potentially introduce hydroxyl or carbonyl functionalities.

Directed C-H Functionalization: The development of transition-metal-catalyzed C-H activation/functionalization reactions has opened up new avenues for the selective modification of alkyl chains. mdpi.com By employing appropriate directing groups, it might be possible to functionalize specific positions on the octanoate chain.

Table 2: Potential Sites for Alkyl Chain Functionalization

| Position on Octanoate Chain | Potential Reaction | Rationale |

| Benzylic (C-8) | Radical Halogenation | Formation of a stabilized benzylic radical. |

| Various C-H bonds | Directed C-H Functionalization | Requires a suitable directing group to achieve regioselectivity. |

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. This involves studying reaction intermediates and analyzing kinetic data.

Isolation and Characterization of Reaction Intermediates

The direct isolation and characterization of reaction intermediates in many organic reactions can be challenging due to their transient nature. However, various spectroscopic techniques and trapping experiments can provide valuable insights.

For electrophilic aromatic substitution on the phenyl ring, the key intermediate is the arenium ion (or sigma complex). This positively charged species is formed by the attack of the electrophile on the aromatic ring and is resonance-stabilized. While generally not isolated, its existence is well-established through spectroscopic studies in superacid media and by analogy with numerous well-studied systems. wikipedia.org

In the context of vinyl group reactions, vinyl cation intermediates have been proposed and studied. researchgate.netnih.gov These highly reactive species can be generated under specific conditions and can participate in various transformations, including intramolecular Friedel-Crafts reactions. nih.gov For this compound, the formation of a vinyl cation could potentially lead to cyclization reactions involving the phenyl ring.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies are essential for determining the rate of a reaction and understanding its mechanism. By measuring how the reaction rate changes with the concentration of reactants and catalysts, a rate law can be established, providing clues about the elementary steps of the reaction.

For the electrophilic aromatic substitution of this compound, kinetic studies would likely reveal a rate law that is dependent on the concentrations of both the substrate and the electrophile, consistent with a bimolecular rate-determining step (the formation of the arenium ion).

The analysis of reaction pathways can be further aided by computational chemistry. Density Functional Theory (DFT) calculations can be used to model the potential energy surface of a reaction, helping to identify the most likely reaction pathway and the structures of transition states and intermediates. rsc.org For instance, DFT calculations could be employed to predict the relative activation energies for electrophilic attack at the ortho, meta, and para positions of the phenyl ring, thus corroborating the expected regioselectivity.

Table 3: Key Mechanistic Concepts and Their Relevance to this compound

| Mechanistic Concept | Description | Application to this compound |

| Arenium Ion Intermediate | A resonance-stabilized carbocation formed during electrophilic aromatic substitution. | Explains the regioselectivity of functionalization on the phenyl ring. |

| Vinyl Cation Intermediate | A highly reactive species that can be generated from vinyl derivatives. | Could lead to intramolecular cyclization reactions. |

| Rate Law Determination | Experimental measurement of reaction rates to understand the reaction mechanism. | Would provide insight into the elementary steps of functionalization reactions. |

| Computational Modeling (DFT) | Theoretical calculations to model reaction pathways and energetics. | Can predict regioselectivity and identify likely reaction intermediates. |

Applications of Vinyl 8 Phenyloctanoate in Advanced Organic Synthesis

As a Versatile Building Block for Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. Current time information in Bangalore, IN. Vinyl 8-phenyloctanoate (B14763075), with its reactive vinyl group, is well-suited to participate in some of the most powerful C-C bond-forming reactions.

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in organic synthesis. Current time information in Bangalore, IN.researchgate.net The vinyl group of Vinyl 8-phenyloctanoate can act as an electrophilic partner in these transformations, analogous to more commonly used vinyl halides and triflates. mdpi.com

Heck Reaction

The Heck reaction is a palladium-catalyzed process that couples aryl or vinyl halides with alkenes to form substituted alkenes. scienceinfo.comchemistnotes.com This reaction is tolerant of a wide array of functional groups, including esters. chemistnotes.com In the context of this compound, the vinyl group can react with an organohalide. The catalytic cycle involves the oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene (the vinyl group of this compound), and finally, β-hydride elimination to yield the product and regenerate the catalyst. scienceinfo.com The use of vinyl esters, while less common than vinyl halides, provides a valuable alternative. mdpi.com

Suzuki Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. synarchive.com It is widely used for creating C-C bonds to produce conjugated systems. libretexts.org The vinyl group in molecules like this compound can serve as the electrophilic partner, typically after conversion to a vinyl halide or by using related vinyl sulfonates which act as substitutes for vinyl halides. mdpi.com The reaction proceeds via a catalytic cycle of oxidative addition, transmetalation with the organoboron species, and reductive elimination. libretexts.orgrsc.org The development of mild cross-coupling conditions has enabled the use of complex and functionalized substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with a Vinyl Partner

| Coupling Partner 1 (Boronic Acid) | Coupling Partner 2 (Vinyl Electrophile) | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Arylboronic acid | Vinyl triflate | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | nih.govacs.org |

| Vinylboronic acid | Aryl bromide | Pd(PPh₃)₄ | NaOEt | Benzene | rsc.org |

| Phenylboronic acid | Vinyl nonaflate | Pd(dppf)Cl₂ | CsF | Dioxane | mdpi.com |

Sonogashira Reaction

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is exceptionally useful for synthesizing enynes, which are important structural motifs in many natural products and pharmaceuticals. wikipedia.org Similar to the Heck and Suzuki reactions, the vinyl group of this compound could participate as the electrophilic component, typically requiring activation as a vinyl halide or sulfonate. mdpi.comwikipedia.org The reaction mechanism involves a palladium cycle for oxidative addition and reductive elimination, and a copper cycle to form the reactive copper acetylide intermediate. wikipedia.org Copper-free variants have also been developed to circumvent issues like the homocoupling of alkynes. nih.gov

The ester and vinyl functionalities of this compound allow for its conversion into other important classes of organic compounds.

Carboxylic Acid Derivatives: The most direct transformation is the hydrolysis of the vinyl ester. Under acidic or basic conditions, the ester linkage can be cleaved to yield 8-phenyloctanoic acid and acetaldehyde (B116499). 8-phenyloctanoic acid can then serve as a starting material for a variety of other derivatives, such as amides, acid chlorides, or other esters.

Aldehydes and Ketones: Vinyl ethers and esters are synthetic equivalents (synthons) for carbonyl compounds. The Claisen rearrangement of allyl vinyl ethers, for instance, is a classic method for producing γ,δ-unsaturated aldehydes and ketones. redalyc.orgscielo.org.bo While not a direct conversion, the vinyl group can participate in reactions that ultimately lead to a carbonyl group. For example, C-H vinylation of aromatic ketones with vinyl acetate (B1210297) can produce vinylated ketones, which can then be further modified to aldehydes. mdpi.com Furthermore, modern transition-metal-free methods have been developed for the conversion of phenols and anilines into various aldehydes and ketones, showcasing the importance of accessing these functional groups from diverse precursors. nih.gov The 8-phenyloctanoate backbone provides a substantial lipophilic chain that can be incorporated into larger target molecules.

Utility in Heterocycle Synthesis (e.g., via cycloaddition products)

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Cycloaddition reactions are powerful methods for their construction, and the vinyl group of this compound makes it a suitable substrate for such transformations. acs.org

The vinyl group can act as a 2π-electron component (a dienophile or dipolarophile) in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, the vinyl group can react with a 1,3-diene to form a six-membered ring. While simple vinyl esters can be sluggish dienophiles, their reactivity can be enhanced by the reaction conditions. koreascience.kr This approach provides a direct route to substituted cyclohexene (B86901) derivatives, which can be precursors to a wide range of carbo- and heterocyclic systems.

[3+2] Cycloaddition: Vinyl compounds are excellent partners in 1,3-dipolar cycloadditions with species like azides, nitrones, or nitrile oxides to form five-membered heterocycles. nih.gov For instance, the reaction of a vinyl group with an organic azide (B81097) can lead to the formation of triazoline rings, which can subsequently be converted to other useful nitrogen-containing heterocycles like aziridines or pyrroles. rsc.orgresearchgate.net

[3+3] Cycloaddition: More advanced methods involve the reaction of catalytically generated metallo-enolcarbenes with dipolar adducts in a [3+3]-cycloaddition to form six-membered heterocycles. acs.org The vinylogous reactivity of these intermediates is key to this process. researchgate.net

Other Cycloadditions: Palladium-catalyzed cycloadditions, such as [5+4] reactions, have been developed to construct medium-to-large sized rings, which are challenging targets in synthesis. acs.orgmdpi.com Vinyl-substituted precursors like vinyl epoxides or vinylcyclopropanes are often employed as five-carbon synthons in these transformations. snnu.edu.cnacs.org

The long phenyloctanoate chain would be appended to the newly formed heterocyclic ring, creating a molecule with a polar, functional core and a long, nonpolar tail, a structural motif common in pharmacologically active agents and materials like surfactants or liquid crystals.

Design and Synthesis of Novel Functionalized Derivatives

The structure of this compound allows for chemical modification at several positions to create a library of novel derivatives. Such functionalized building blocks are crucial for drug discovery and materials science. nih.govnih.govnih.gov

Key functionalization strategies include:

Modification of the Vinyl Group: Besides the cross-coupling and cycloaddition reactions mentioned above, the double bond can undergo a variety of other transformations, including epoxidation, dihydroxylation, hydrogenation, or hydroboration-oxidation to introduce further functionality. Ruthenium-catalyzed olefin cross-metathesis, for example, can be used to synthesize functionalized vinyl boronates from alkenes, which are then versatile intermediates for further coupling reactions. acs.org

Modification of the Phenyl Ring: The terminal phenyl group can be functionalized via electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) to introduce substituents that can modulate the electronic or steric properties of the molecule or provide handles for further synthetic elaboration.

Modification of the Ester Group: As previously noted, the ester can be hydrolyzed to the corresponding carboxylic acid or transesterified. The resulting acid provides a gateway to amides, acid halides, and other ester derivatives. Enzyme-catalyzed methods offer a sustainable route to synthesize vinyl ether esters directly from carboxylic acids and hydroxyl vinyl ethers, highlighting a green approach to creating such building blocks. nih.gov

Table 2: Potential Functionalization Reactions on this compound

| Reaction Site | Reaction Type | Potential Product |

|---|---|---|

| Vinyl Group | Epoxidation | 2-(oxiran-2-yl)ethyl 8-phenyloctanoate |

| Vinyl Group | Dihydroxylation | 2,3-dihydroxypropyl 8-phenyloctanoate |

| Phenyl Ring | Nitration | Vinyl 8-(nitrophenyl)octanoate |

| Phenyl Ring | Bromination | Vinyl 8-(bromophenyl)octanoate |

| Ester Linkage | Hydrolysis | 8-Phenyloctanoic acid |

Contributions to Total Synthesis of Complex Molecular Architectures

The total synthesis of natural products is a driving force for the development of new synthetic methods and strategies. beilstein-journals.org Molecules like this compound can serve as valuable building blocks in the assembly of complex molecular targets, particularly those containing long alkyl chains or phenyl moieties. chinesechemsoc.org

The utility of such a building block lies in its bifunctional nature, allowing for orthogonal chemical strategies. For example, the vinyl ester could be used in a key cross-coupling or cycloaddition step early in a synthetic sequence to build a core structure. beilstein-journals.org The long phenyloctanoate chain could be carried through several steps before being modified or incorporated as a crucial lipophilic segment of the final natural product.

Many natural products, such as polyketides, fatty acid derivatives, and certain alkaloids, contain long carbon chains. The 8-phenyloctanoate portion of the molecule provides a pre-formed C8 chain with a terminal phenyl group, potentially saving numerous steps compared to building the chain from smaller units. The vinyl group provides a reactive handle for major C-C bond formations, making it a strategic component for convergent synthesis, where large fragments of a molecule are prepared separately before being joined together.

Advanced Spectroscopic and Chromatographic Methodologies in Research on Vinyl 8 Phenyloctanoate Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Vinyl 8-phenyloctanoate (B14763075) systems, advanced NMR techniques offer a detailed picture of the molecular framework.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of individual nuclei, complex derivatives of Vinyl 8-phenyloctanoate often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. These methods correlate nuclear spins through chemical bonds or space, resolving overlapping signals and revealing the molecular architecture.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For a hypothetical hydroxylated derivative of this compound, a COSY spectrum would reveal correlations between adjacent protons in the alkyl chain and the phenyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems within a molecule. For instance, the correlation between the vinyl protons and the carbonyl carbon in this compound would be observable in an HMBC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond scalar couplings, NOESY identifies correlations between nuclei that are close in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of molecules.

A hypothetical analysis of a derivative, such as cis-2-methyl-vinyl 8-phenyloctanoate, would utilize these techniques to confirm the position and stereochemistry of the methyl group. The following table illustrates the type of data that would be generated.

| Technique | Correlated Nuclei | Information Gained for a Hypothetical Derivative |

| COSY | ¹H - ¹H | Connectivity of protons in the octanoate (B1194180) chain and the phenyl group. |

| HSQC | ¹H - ¹³C (one bond) | Direct correlation of each proton to its attached carbon. |

| HMBC | ¹H - ¹³C (multiple bonds) | Connectivity between the vinyl group and the carbonyl carbon; connectivity of the phenyl group to the alkyl chain. |

| NOESY | ¹H - ¹H (through space) | Spatial proximity between the methyl group protons and specific vinyl protons, confirming stereochemistry. |

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR tube. This technique provides valuable kinetic and mechanistic information by tracking the disappearance of reactants and the appearance of intermediates and products over time.

For instance, the synthesis of this compound via a palladium-catalyzed transvinylation from 8-phenyloctanoic acid and vinyl acetate (B1210297) could be monitored using in-situ ¹H NMR. By integrating the signals corresponding to the vinyl protons of the reactant (vinyl acetate) and the product (this compound), the reaction progress can be quantified. The observation of any transient intermediates could also provide insights into the reaction mechanism.

The following table represents hypothetical data from an in-situ NMR experiment monitoring the formation of this compound.

| Time (min) | Integral of Vinyl Acetate Protons | Integral of this compound Protons | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 30 | 0.50 | 0.50 | 50 |

| 60 | 0.20 | 0.80 | 80 |

| 120 | 0.05 | 0.95 | 95 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms will have a slightly different exact mass. For this compound (C₁₆H₂₂O₂), the theoretical exact mass can be calculated.

An experimental HRMS measurement that closely matches this theoretical value would confirm the elemental composition of the molecule, distinguishing it from other isomers or compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₆H₂₂O₂ |

| Theoretical Exact Mass | 262.1620 u |

| Hypothetical Experimental Mass | 262.1623 u |

| Mass Error | 1.1 ppm |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the m/z of the resulting fragment ions are analyzed. This provides detailed structural information and can be used to confirm the identity of reaction products.

In a hypothetical MS/MS experiment on the molecular ion of this compound (m/z 262.16), characteristic fragmentation patterns would be expected. For example, the cleavage of the ester bond could lead to the formation of specific fragment ions corresponding to the acylium ion and the vinyl portion of the molecule. The fragmentation of the alkyl chain would also produce a series of characteristic losses.

The following table outlines some expected fragment ions in the MS/MS spectrum of this compound.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 262.16 | 219.14 | [M - C₂H₃O]⁺ (Loss of vinyl acetate radical) |

| 262.16 | 177.13 | [C₁₂H₁₇O]⁺ (Acylium ion) |

| 262.16 | 105.07 | [C₈H₉]⁺ (Tropylium ion from phenylalkyl chain) |

| 262.16 | 91.05 | [C₇H₇]⁺ (Benzyl cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, IR and Raman spectroscopy can be used to identify the key functional groups present in the molecule. The vinyl group, the ester carbonyl group, the C-O single bond, and the aromatic ring all have characteristic vibrational frequencies.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C=O (Ester) | Stretch | ~1750 |

| C=C (Vinyl) | Stretch | ~1645 |

| C-O (Ester) | Stretch | ~1150-1250 |

| =C-H (Vinyl) | Bend (out-of-plane) | ~910 and ~990 |

| C-H (Aromatic) | Stretch | >3000 |

| C=C (Aromatic) | Stretch | ~1450-1600 |

Identification of Functional Group Changes in Reaction Systems

In reaction systems involving this compound, monitoring the transformation of functional groups is critical. Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose.

FTIR spectroscopy allows for the tracking of key vibrational changes. For instance, in the hydrolysis of this compound to 8-phenyloctanoic acid and acetaldehyde (B116499), the disappearance of the characteristic C=C stretching vibration of the vinyl group and the appearance of a broad O-H stretch from the carboxylic acid would be observed.

Table 1: Key FTIR Absorption Bands for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Vinyl C=C | Stretching | ~1645 |

| Ester C=O | Stretching | ~1760 |

| Carboxylic Acid O-H | Stretching | ~3300-2500 (broad) |

| Carboxylic Acid C=O | Stretching | ~1710 |

NMR spectroscopy provides more detailed structural information. In a reaction involving the vinyl group, the disappearance of the characteristic signals for the vinyl protons in the 1H NMR spectrum would be a clear indicator of reaction completion. Similarly, changes in the chemical shift of the carbonyl carbon in the 13C NMR spectrum can provide insights into the electronic environment of the ester group.

Conformational Analysis of Derivatives

The biological activity and physical properties of this compound derivatives are often influenced by their three-dimensional structure. Conformational analysis, which involves the study of the spatial arrangement of atoms, is therefore crucial. This is often achieved through a combination of computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com

For flexible molecules like the derivatives of this compound, multiple low-energy conformations may exist in solution. nih.govnih.gov NOESY experiments can detect through-space interactions between protons that are close in proximity, providing valuable data to determine the predominant conformation. mdpi.com For example, NOE signals between the protons on the phenyl ring and those on the octanoate chain can help define the folding of the molecule.

Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model the potential energy surface of the molecule and identify stable conformers. nih.gov The theoretically calculated NMR parameters of these conformers can then be compared with experimental data to validate the proposed structures.

Advanced Chromatographic Separation Techniques

Chromatography is a powerful tool for the separation and purification of compounds. For complex mixtures containing this compound and its analogues, advanced chromatographic techniques are essential.

Chiral Chromatography for Enantiomeric Purity Assessment of Analogues

Many analogues of this compound may be chiral, existing as a pair of enantiomers. Since enantiomers often exhibit different biological activities, the assessment of enantiomeric purity is critical, particularly in the pharmaceutical and agrochemical industries. phenomenex.com Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. phenomenex.comnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov The choice of CSP is crucial and often determined empirically. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown broad applicability for the separation of a wide range of chiral compounds. researchgate.net

Table 2: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives | Broad range of chiral compounds |

| Protein-based | α1-acid glycoprotein (AGP) | Basic and acidic drugs mdpi.com |

| Cyclodextrin-based | β-cyclodextrin | Inclusion complex formation nih.gov |

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. asdlib.orgijarnd.comchemijournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. actascientific.com For the analysis of this compound, GC-MS can provide both the retention time for identification and the mass spectrum for structural confirmation. The mass spectrometer fragments the molecule in a reproducible manner, creating a unique "fingerprint" that can be compared to a library of known compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not suitable for GC, such as those that are thermally labile or have a high molecular weight. actascientific.com LC-MS is particularly useful for analyzing reaction mixtures and identifying byproducts. The use of tandem mass spectrometry (LC-MS-MS) can provide even more detailed structural information. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy combines the separation power of LC with the structural elucidation capabilities of NMR. chemijournal.com This technique allows for the direct acquisition of NMR spectra of individual components in a mixture as they elute from the chromatography column, enabling unambiguous structure determination of unknown impurities or metabolites.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com For derivatives of this compound that can be crystallized, this method can provide unambiguous determination of their absolute stereochemistry and detailed information about their solid-state conformation and intermolecular interactions.

The technique involves directing a beam of X-rays onto a single crystal. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. youtube.com By analyzing this pattern, a three-dimensional map of the electron density can be generated, from which the positions of the atoms can be determined. youtube.comyoutube.com

This information is invaluable for understanding structure-activity relationships and for the rational design of new derivatives with improved properties. The solid-state structure can reveal details about hydrogen bonding, π-stacking, and other non-covalent interactions that influence the crystal packing and physical properties of the compound.

Theoretical and Computational Chemistry Studies of Vinyl 8 Phenyloctanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Vinyl 8-phenyloctanoate (B14763075). Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve approximations of the Schrödinger equation, providing insights into electron distribution, orbital energies, and molecular geometry. nepjol.info For a molecule of this size, DFT methods, particularly with hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for predicting its electronic structure and reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com

For Vinyl 8-phenyloctanoate, the HOMO is expected to be localized primarily on the vinyl group's C=C double bond, which is electron-rich. The LUMO would likely be centered on the carbonyl carbon (C=O) of the ester group, which is electrophilic. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap implies higher reactivity.

In a potential reaction, such as an electrophilic addition to the vinyl group, the electrophile's LUMO would interact with the HOMO of this compound. Conversely, in a nucleophilic attack at the carbonyl carbon, the nucleophile's HOMO would interact with the ester's LUMO. FMO analysis helps predict the most likely sites for such reactions. youtube.com

Illustrative FMO Data for a Model Vinyl Ester

| Molecular Orbital | Energy (eV) | Description and Implication for Reactivity |

| HOMO | -9.5 | Localized on the C=C bond. Indicates this site is the primary center for donating electrons to electrophiles. |

| LUMO | +1.2 | Centered on the C=O carbon. Represents the most favorable site for accepting electrons from nucleophiles. |

| HOMO-LUMO Gap | 10.7 | A relatively large gap suggests good kinetic stability under standard conditions. |

Analysis of Charge Distribution and Electrostatic Potentials

The distribution of electrons within a molecule dictates its electrostatic interactions and is key to its chemical behavior. A Molecular Electrostatic Potential (MESP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. rsc.org It is calculated to predict how a molecule will interact with other charged or polar species. researchgate.net

In this compound, the MESP would show regions of negative potential (typically colored red) and positive potential (blue).

Negative Potential: The highest electron density, and therefore the most negative potential, would be concentrated around the oxygen atoms of the ester's carbonyl group due to their high electronegativity and lone pairs of electrons. This region is susceptible to attack by electrophiles or positive ions.

Positive Potential: Regions of positive potential would be found around the hydrogen atoms and, most significantly, near the carbonyl carbon. This carbon is bonded to two highly electronegative oxygen atoms, making it electron-deficient and a prime target for nucleophiles.

Neutral/Nonpolar Regions: The long phenyloctanoate chain, consisting of the phenyl ring and the alkyl chain, would represent a large, relatively nonpolar region, governing the molecule's solubility and van der Waals interactions.

Computational analysis of atomic charges (e.g., using Natural Bond Orbital or Hirshfeld population analysis) provides quantitative data on the charge distribution, complementing the qualitative picture from the MESP map. nih.govosti.gov This analysis is crucial for understanding secondary electrostatic interactions that can influence reaction transition states. nih.gov

Reaction Mechanism Modeling and Energy Landscape Exploration

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain through experimental means alone. For this compound, this involves modeling its synthesis (e.g., via transesterification) or its subsequent reactions.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A chemical reaction proceeds from reactants to products through a high-energy transition state (TS). Locating the precise geometry and energy of this TS is a primary goal of reaction mechanism modeling. Various algorithms can be employed to find this first-order saddle point on the potential energy surface.

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netscm.com The IRC traces the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product states. mdpi.com This confirms that the located TS is indeed the correct one for the reaction of interest. nih.govacs.org For example, in the acid-catalyzed hydrolysis of this compound, IRC analysis would map the complete trajectory from the tetrahedral intermediate's transition state to the resulting 8-phenyloctanoic acid and vinyl alcohol (which would tautomerize to acetaldehyde).

Hypothetical Energy Profile for Ester Hydrolysis

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Ester + H₂O) | 0.0 | Starting materials at baseline energy. |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | +5.8 | A metastable intermediate along the reaction coordinate. |

| Transition State 2 (TS2) | +18.5 | Energy barrier for the breakdown of the intermediate and proton transfer. |

| Products (Acid + Alcohol) | -4.1 | Final products, indicating an overall exothermic reaction. |

Computational Design and Optimization of Catalysts for Its Synthesis or Transformation

The synthesis of this compound would likely involve a transesterification reaction, for which catalysts are essential. Computational methods are increasingly used to design and optimize catalysts by modeling their interaction with reactants. mdpi.com

For instance, the transesterification of methyl 8-phenyloctanoate with vinyl acetate (B1210297) could be catalyzed by solid bases like calcium oxide (CaO) or magnesium oxide (MgO). mdpi.comresearchgate.netrsc.org DFT calculations can model the adsorption of reactants onto the catalyst surface, the mechanism of proton abstraction from the alcohol (in this case, the enol form of vinyl acetate), and the subsequent nucleophilic attack. These models help elucidate the rate-determining step and identify the structural features of the catalyst that are most critical for its activity. researchgate.net This knowledge can guide the rational design of more efficient and selective catalysts, for example by doping metal oxides or modifying their surface area. mdpi.comewadirect.com

Conformational Analysis and Molecular Dynamics Simulations

The long and flexible 8-phenyloctanoate chain endows the molecule with significant conformational freedom. Understanding its preferred shapes and dynamic behavior is crucial for predicting its physical properties and how it interacts with other molecules or surfaces.

Conformational analysis involves identifying the stable low-energy arrangements (rotamers) of the molecule. For this compound, this would involve rotations around the numerous single bonds in the alkyl chain and the bond connecting the phenyl ring. The presence of the bulky phenyl group and the planar ester and vinyl groups will create specific steric constraints, leading to a set of preferred conformations.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.org An MD simulation of this compound, either in a vacuum or in a solvent, would reveal how the molecule folds and flexes over time. nih.gov By analyzing the simulation trajectory, one can determine the relative populations of different conformers, the flexibility of different parts of the molecule, and calculate properties like the radius of gyration. For molecules with long alkyl chains, MD simulations show how these chains can fold back or extend, affecting intermolecular interactions and bulk properties. rsc.orgmdpi.com This information is particularly relevant for understanding how the molecule might behave in a condensed phase, such as in a polymer matrix or at an interface.

Future Research Directions and Perspectives for Vinyl 8 Phenyloctanoate

Exploration of Unconventional and Sustainable Synthetic Routes

The traditional synthesis of vinyl esters often involves multi-step processes and the use of hazardous reagents. Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of Vinyl 8-phenyloctanoate (B14763075).

One of the most promising sustainable approaches is the use of enzymatic catalysis. Researchers have successfully employed immobilized enzymes, such as Candida antarctica lipase (B570770) B (CalB), for the direct, one-pot synthesis of various vinyl esters from their corresponding carboxylic acids. nih.govrsc.orgdiva-portal.orgnih.govresearchgate.net This method offers high conversion rates, often exceeding 90% in under an hour, and operates under mild conditions, significantly reducing energy consumption and waste. nih.govrsc.orgdiva-portal.orgnih.gov The purification process is also simplified, often requiring only filtration to remove the enzyme. nih.govrsc.orgdiva-portal.orgnih.gov This enzymatic approach presents a direct and more sustainable alternative to conventional methods that rely on carboxylic acid derivatives. nih.govrsc.orgdiva-portal.orgnih.govresearchgate.net

Another avenue for sustainable synthesis involves the exploration of novel, cost-effective starting materials and catalysts. For instance, new synthetic pathways utilizing vinyloxy trimethylsilane (B1584522) or acetaldehyde (B116499) have been shown to produce vinyl esters in excellent yields, offering a less toxic alternative to some traditional reagents. tandfonline.comtuwien.at Furthermore, the transesterification of vinyl esters with renewable resources, such as the hydroxyl groups in wood, catalyzed by simple inorganic salts like potassium carbonate, opens up possibilities for creating bio-based materials derived from Vinyl 8-phenyloctanoate. researchgate.net

Future research in this area could focus on optimizing these sustainable methods for the specific synthesis of this compound, potentially leading to scalable and economically viable production processes with a minimal environmental footprint.

Discovery of Novel Reactivity Modes and Chemical Transformations

The vinyl group of this compound is a key functional handle that can participate in a wide array of chemical transformations, opening doors to new molecules and materials. While its basic reactivity is understood, future research is expected to uncover novel reactivity modes.

A significant area of future exploration is in polymerization reactions. The free radical polymerization of vinyl esters is a known process for creating cross-linked materials. researchgate.net More advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer greater control over the polymer architecture. mdpi.com However, the high reactivity of the propagating radical in vinyl ester polymerization can lead to side reactions, such as head-to-head additions and chain transfer. mdpi.com Future studies could investigate these side reactions in the context of this compound to either minimize them for producing linear polymers with well-defined structures or to exploit them for creating unique branched or cross-linked materials.

Transition-metal-catalyzed cross-coupling reactions represent another fertile ground for discovering new reactivity. Vinyl esters are emerging as viable alternatives to vinyl halides in these reactions, which are fundamental for constructing complex organic molecules. mdpi.com Investigating the participation of this compound in various cross-coupling protocols could lead to the synthesis of novel compounds with the 8-phenyloctanoyl moiety attached to a wide range of molecular scaffolds.

Furthermore, the transesterification reactivity of this compound, where the vinyl group is exchanged, can be exploited to introduce the 8-phenyloctanoyl group into other molecules, such as carbohydrates, to create novel bio-based derivatives. researchgate.netmdpi.com

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Photocatalysis)

The integration of this compound with emerging chemical technologies like flow chemistry and photocatalysis is expected to unlock new synthetic efficiencies and novel reaction pathways.

Flow Chemistry:

Continuous-flow microreactors offer significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. nih.govmdpi.comrsc.orgrsc.org The synthesis of various compounds using vinyl esters as starting materials has been successfully demonstrated in flow systems. For example, the enzymatic synthesis of thioesters and nucleoside analogues from vinyl esters has been achieved with high efficiency and significantly reduced reaction times in microreactors. nih.govmdpi.com Applying these continuous-flow methods to reactions involving this compound could lead to safer, more efficient, and scalable production of its derivatives. The enzymatic Markovnikov addition of imidazole (B134444) derivatives to vinyl esters in a continuous-flow microreactor further showcases the potential of this technology. rsc.org

Photocatalysis:

Photocatalysis, particularly using visible light, has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. Various photocatalytic transformations involving vinyl esters have been reported, highlighting the potential for this compound in this field. These include:

Radical Additions: Visible-light-mediated decarboxylative radical additions to vinyl boronic esters have been developed to synthesize alkyl boronic esters. bris.ac.uk This suggests the possibility of adding radical fragments to the vinyl group of a modified this compound precursor.

Cross-Coupling Reactions: Zinc- and photocatalyzed cross-coupling reactions of vinyl halides have been established. organic-chemistry.org Exploring similar reactions with this compound could provide greener alternatives to traditional cross-coupling methods.

Cycloadditions: Dual photoredox and nickel catalysis has enabled the asymmetric [3 + 2] photocycloaddition of β-keto esters with vinyl azides, leading to complex heterocyclic structures. acs.org This opens up possibilities for constructing intricate molecular architectures starting from this compound.

Polymerization: Photoinduced Electron Transfer-Reversible Addition-Fragmentation chain Transfer (PET-RAFT) polymerization of vinyl esters using photocatalysts like Ir(ppy)3 allows for the synthesis of high molecular weight polymers. rsc.org

Future research will likely focus on applying these photocatalytic methods to this compound to access novel molecules and materials that are difficult to synthesize using traditional thermal methods.

Potential as a Precursor for Advanced Chemical Tool Development (non-clinical)

The unique bifunctional nature of this compound makes it an attractive precursor for the development of advanced chemical tools for non-clinical research applications.